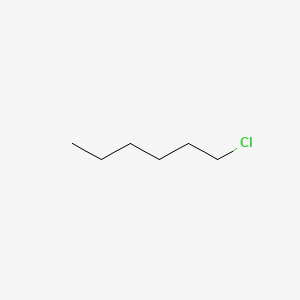

1-Chlorohexane

Description

Overview of 1-Chlorohexane (B165106) as a Primary Alkyl Halide in Research Contexts

This compound, also known as hexyl chloride, is an organic compound with the chemical formula C6H13Cl. nbinno.comontosight.ai It is a colorless liquid that is insoluble in water but soluble in organic solvents. nbinno.comsolubilityofthings.com As a primary alkyl halide, the chlorine atom is attached to a carbon atom that is bonded to only one other carbon atom. solubilityofthings.comcymitquimica.com This structural feature is key to its reactivity and makes it a valuable reagent in organic synthesis. solubilityofthings.com

The synthesis of this compound can be achieved through several methods, including the reaction of 1-hexanol (B41254) with thionyl chloride or by reacting 1-hexanol with an excess of concentrated hydrochloric acid in the presence of a phosphonium (B103445) catalyst. youtube.comgoogle.com Free-radical chlorination of hexane (B92381) generally results in poor yields of this compound due to the formation of a mixture of products. pearson.com

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C6H13Cl |

| Molecular Weight | 120.62 g/mol |

| Boiling Point | 133-134 °C |

| Melting Point | -94 °C |

| Density | 0.879 g/mL at 25 °C |

| Solubility in Water | Insoluble |

Data sourced from multiple references. nbinno.comtongchengpharma.com

Significance of this compound in Mechanistic Studies and Synthetic Strategies

This compound is a versatile substrate for studying various reaction mechanisms, particularly nucleophilic substitution and elimination reactions. solubilityofthings.comcymitquimica.comschoolwires.net Its linear structure and clear distinction between primary and secondary hydrogens make it an ideal model for investigating the kinetics and stereochemistry of these fundamental transformations. solubilityofthings.comaskfilo.com

Nucleophilic Substitution Reactions:

As a primary alkyl halide, this compound readily undergoes SN2 reactions. askfilo.comrsc.org The relatively unhindered nature of the carbon atom bearing the chlorine allows for effective attack by a wide range of nucleophiles. askfilo.com For instance, the reaction of this compound with potassium iodide in acetone (B3395972) is a classic example of an SN2 reaction, where the iodide ion displaces the chloride ion. askfilo.com Studies have shown that primary alkyl halides like this compound are significantly more reactive in such reactions compared to their secondary and tertiary isomers due to reduced steric hindrance. askfilo.com

Elimination Reactions:

This compound can also undergo E2 elimination reactions in the presence of a strong, non-nucleophilic base to form 1-hexene (B165129). vaia.com The thermal decomposition of this compound in the gas phase to produce 1-hexene and hydrogen chloride has been a subject of detailed kinetic and theoretical studies. jcsp.org.pkresearchgate.netresearchgate.net These studies have provided insights into the transition state of the reaction, suggesting a quasi-planar four-membered cyclic transition state for the syn-elimination of HCl. jcsp.org.pkresearchgate.netresearchgate.net

Organometallic Chemistry:

This compound is a common precursor for the formation of Grignard reagents and other organometallic compounds. intersurfchem.com The reaction of this compound with magnesium metal in an ether solvent yields hexylmagnesium chloride, a potent nucleophile used to form new carbon-carbon bonds.

Synthetic Applications:

In synthetic organic chemistry, this compound serves as a key intermediate for introducing a hexyl group into a molecule. nbinno.comontosight.ai It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, fragrances, and polymers. nbinno.comontosight.aisolubilityofthings.com For example, it can be used as an alkylating agent to produce quaternary ammonium (B1175870) compounds. ontosight.ai

Current Research Landscape and Knowledge Gaps in this compound Chemistry

Current research involving this compound continues to explore its reactivity in various chemical transformations. Recent studies have focused on:

Catalytic Systems: The development of new and more efficient catalysts for reactions involving this compound, such as hydrodechlorination using various metal catalysts on activated carbon or alumina (B75360) supports.

Enzymatic Reactions: The study of haloalkane dehalogenases, enzymes that can cleave the carbon-halogen bond in compounds like this compound. researchgate.netnih.gov This research is relevant for bioremediation and understanding enzymatic reaction mechanisms. nbinno.com

Thermochemistry and Kinetics: Detailed computational and experimental studies on the thermal decomposition of this compound to better understand the reaction kinetics and thermodynamics. jcsp.org.pkresearchgate.netresearchgate.net

Binary Mixtures: Investigation of the thermodynamic properties of binary mixtures of this compound with other hydrocarbons to provide essential data for industrial processes like liquid-liquid extraction. researchgate.net

Despite the extensive body of knowledge, certain gaps remain in the understanding of this compound chemistry. These include:

Detailed Mechanistic Nuances: While the general mechanisms of its reactions are well-established, finer details of the transition states and the influence of various solvents and catalysts on reaction pathways continue to be areas of active investigation.

Green Chemistry Approaches: There is a growing need to develop more environmentally benign methods for the synthesis and use of this compound, minimizing the use of hazardous reagents and solvents.

Polymer Chemistry Applications: While its use in polymer manufacture is noted, further exploration of its role in the synthesis of novel polymers with specific properties could be a fruitful area of research.

Structure

3D Structure

Properties

IUPAC Name |

1-chlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-2-3-4-5-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRVZFYXUZQSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060265 | |

| Record name | 1-Chlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobil, clear liquid., Mobile liquid; [Merck Index] | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chlorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

95 °F (NFPA, 2010) | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

9.37 [mmHg] | |

| Record name | 1-Chlorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-10-5, 25495-90-3, 70776-07-7 | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chlorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025495903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-methyl-, trimer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070776077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5L7I6O9NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Design for 1 Chlorohexane

Controlled Chlorination of Hexane (B92381) and Selectivity Challenges in Synthesis

The direct chlorination of hexane to produce 1-chlorohexane (B165106) is a classic example of a free-radical halogenation reaction. chegg.com This method, while seemingly straightforward, is fraught with significant selectivity challenges that limit its practical application for synthesizing the desired primary alkyl halide. chegg.compearson.com

Free-radical chlorination of hexane typically yields a mixture of isomeric monochlorinated products, including this compound, 2-chlorohexane (B1581597), and 3-chlorohexane (B1360981). pearson.com This lack of selectivity arises from the fact that the chlorine radical can abstract any of the hydrogen atoms on the hexane chain. chegg.compearson.com The reactivity of the hydrogen atoms is not uniform; secondary hydrogens are more reactive than primary hydrogens, leading to a statistical distribution of products that favors the secondary chloroalkanes. pearson.com Consequently, the yield of this compound is often poor. chegg.compearson.comstudysoup.com In contrast, the free-radical chlorination of cyclohexane (B81311), where all hydrogen atoms are equivalent, can produce chlorocyclohexane (B146310) in good yield. chegg.compearson.combartleby.com

To achieve a more controlled chlorination of hexane, researchers have explored various strategies. One approach involves using N-chloroamides, which can provide greater site-selectivity in the chlorination of aliphatic C-H bonds. nih.gov Additionally, a method utilizing sodium chloride, sulfuric acid, and sodium periodate (B1199274) in an acetonitrile-water mixture has been reported to produce this compound from n-hexane. google.com

Conversions from 1-Hexanol (B41254): Modern Approaches and Catalytic Systems

A more common and selective route to this compound involves the substitution of the hydroxyl group of 1-hexanol. This approach avoids the formation of isomeric mixtures and allows for greater control over the reaction. Various reagents and catalytic systems have been developed for this conversion, with a growing emphasis on efficiency and green chemistry.

Thionyl Chloride-Mediated Chlorination of 1-Hexanol

The reaction of 1-hexanol with thionyl chloride (SOCl₂) is a widely used method for the synthesis of this compound. youtube.comacs.org This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. libretexts.org The reaction is typically performed by adding 1-hexanol to thionyl chloride, often with gentle heating or reflux to ensure the reaction goes to completion. youtube.com

The mechanism of this reaction can vary depending on the reaction conditions. In the absence of a coordinating solvent, the reaction often proceeds with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. careerendeavour.comrsc.org However, in the presence of a nucleophilic solvent like pyridine, the mechanism shifts to an Sₙ2 pathway, resulting in an inversion of configuration. masterorganicchemistry.com For primary alcohols like 1-hexanol, the Sₙ2 mechanism is generally favored. masterorganicchemistry.com The addition of a catalytic amount of dimethylformamide (DMF) can also be used to promote the reaction. reddit.comcommonorganicchemistry.com

A typical laboratory synthesis involves the slow addition of 1-hexanol to thionyl chloride, followed by refluxing the mixture. youtube.com The crude this compound is then isolated by distillation and purified by washing with water and a sodium carbonate solution to remove any remaining acid and unreacted starting materials. youtube.com

Hydrogen Chloride and Phosphonium (B103445) Catalyst Systems

An alternative to thionyl chloride is the use of hydrogen chloride (HCl) in the presence of a phosphonium salt catalyst. This method is particularly attractive from a green chemistry perspective as it utilizes a less hazardous chlorinating agent and offers opportunities for catalyst recycling.

To simplify the separation of the catalyst from the reaction mixture, solid-phase phosphonium catalysts have been developed. google.com These catalysts are typically prepared by immobilizing a phosphonium salt onto a polymer support, such as polystyrene resin. google.comepo.org A process for producing this compound from 1-hexanol using concentrated hydrochloric acid and a tributylphosphine (B147548) catalyst supported on a chloromethylated polystyrene resin has been described. google.com This heterogeneous catalyst can be easily separated from the reaction mixture by filtration, which simplifies the workup process and allows for the potential reuse of the catalyst. google.comresearchgate.net The use of a solid-supported catalyst can also be advantageous in continuous flow processes. rsc.org

The choice of solvent can have a significant impact on the mechanism and stereochemical outcome of the chlorination reaction. Hexamethylphosphorotriamide (HMPT) is a polar aprotic solvent that can influence the course of nucleophilic substitution reactions. While specific stereochemical investigations for the synthesis of this compound in HMPT are not widely reported, studies on similar systems provide insights. The use of aprotic solvents like HMPT in conjunction with phosphonium salt catalysts can facilitate the reaction between an alcohol and HCl. hzdr.de The phosphonium catalyst acts as a phase-transfer catalyst, shuttling the chloride ion from the aqueous phase to the organic phase where the reaction occurs. slideshare.net

Alternative Reagents and Green Chemistry Perspectives in Alkyl Halide Synthesis

The development of greener synthetic methods for alkyl halides is an active area of research. ijrpr.com Key principles of green chemistry, such as the use of less hazardous reagents, atom economy, and energy efficiency, are driving innovation in this field. alfa-chemistry.comespe.edu.ec

For the conversion of alcohols to alkyl chlorides, several greener alternatives to traditional methods have been explored. Microwave-assisted synthesis using aqueous HCl has been shown to dramatically reduce reaction times for the chlorodehydroxylation of alcohols, with high yields and selectivities. This method is both atom and energy-efficient.

The use of ionic liquids as both solvent and catalyst is another promising green approach. alfa-chemistry.com Additionally, visible-light photoredox catalysis has emerged as a powerful technique for converting alcohols to halides under mild conditions with high functional group tolerance. researchgate.net Other green reagents and catalysts being investigated include molybdenum-based catalysts for oxidation reactions, which can be an alternative to chromium-based reagents. beyondbenign.orgmun.ca The use of alkyl carbonates in the presence of cesium carbonate offers another pathway for the O-alkylation of alcohols. acs.org

Advanced Reaction Mechanisms and Kinetics of 1 Chlorohexane

Nucleophilic Substitution Pathways: SN1 and SN2 Mechanisms

Nucleophilic substitution reactions are fundamental in organic chemistry, and 1-chlorohexane (B165106), as a primary alkyl halide, provides a clear example of these pathways. savemyexams.com The two primary mechanisms for nucleophilic substitution are the SN1 and SN2 reactions. savemyexams.comuci.edu The designation 'SN' stands for nucleophilic substitution, while '1' and '2' refer to the molecularity of the rate-determining step, indicating whether it is unimolecular or bimolecular, respectively. savemyexams.com

In an SN2 reaction, a strong nucleophile attacks the carbon atom bonded to the halogen, leading to a concerted, one-step process where the nucleophile forms a new bond as the leaving group departs. utahtech.edupressbooks.pub Conversely, the SN1 mechanism is a two-step process. uci.edu It begins with the departure of the leaving group to form a carbocation intermediate, which is then attacked by a nucleophile. utahtech.edu

As a primary alkyl halide, this compound predominantly undergoes the SN2 mechanism. savemyexams.com This preference is due to the relatively low steric hindrance around the electrophilic carbon and the instability of the primary carbocation that would be formed in an SN1 pathway. libretexts.orgmasterorganicchemistry.com

Kinetic and Stereochemical Aspects of SN2 Reactions of Primary Alkyl Halides

The kinetics of SN2 reactions are second-order, meaning the reaction rate depends on the concentrations of both the alkyl halide and the nucleophile. uci.educhemicalnote.com This is because the single, concerted step involves a collision between these two species. pressbooks.pubchemguide.co.uk The rate of reaction for alkyl halides in an SN2 mechanism follows the order: methyl > primary > secondary > tertiary. masterorganicchemistry.com This trend is primarily attributed to steric hindrance; as the substitution on the carbon atom increases, it becomes more difficult for the nucleophile to approach and attack. pressbooks.pubchemicalnote.com

A defining stereochemical feature of the SN2 reaction is the inversion of configuration at the chiral center, often referred to as a Walden inversion. pressbooks.pub This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group, in a "back-side attack." chemicalnote.comkhanacademy.org This process leads to a transition state where the carbon atom is pentacoordinated, and as the leaving group departs, the other substituents "flip," resulting in an inverted stereochemistry. pressbooks.pubkhanacademy.org

Elimination Reactions: E1 and E2 Mechanisms

In addition to substitution, alkyl halides like this compound can undergo elimination reactions to form alkenes. lumenlearning.com The two main mechanisms for elimination are E1 (unimolecular elimination) and E2 (bimolecular elimination). lumenlearning.comiitk.ac.in

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the leaving group, while the leaving group departs simultaneously, forming a double bond. lumenlearning.com The rate of an E2 reaction is second-order, depending on the concentration of both the alkyl halide and the base. lumenlearning.com

The E1 mechanism, similar to SN1, is a two-step process. ddugu.ac.in The first step is the formation of a carbocation intermediate through the loss of the leaving group. ddugu.ac.in In the second step, a base removes a proton from a beta-carbon to form the alkene. lumenlearning.com The rate of an E1 reaction is first-order, depending only on the concentration of the alkyl halide. ddugu.ac.in For primary alkyl halides like this compound, the E2 pathway is generally favored over the E1 pathway due to the instability of the primary carbocation. lumenlearning.com

Thermal Dehydrochlorination to 1-Hexene (B165129): Computational and Experimental Analyses

The thermal decomposition of this compound in the gas phase to produce 1-hexene and hydrogen chloride is a classic example of an elimination reaction. researchgate.netrsc.org Experimental studies have determined the Arrhenius parameters for this reaction. researchgate.net Computational analyses, particularly using Density Functional Theory (DFT), have provided deeper insights into the reaction mechanism. researchgate.netrsc.org

These studies suggest that the reaction proceeds through a two-stage, one-step mechanism involving a slightly asynchronous process at a planar catalytic reaction center in the transition state. researchgate.netrsc.org The first stage involves the cleavage of the C-Cl bond, which occurs before the transition state is reached. rsc.org The second stage, at the top of the energy barrier, involves the formation of the double bond and the hydrogen-chlorine bond. rsc.org

| Temperature (K) | Calculated Rate Constant (kTST) (s-1) | Experimental Rate Constant (kEXP) (s-1) |

|---|---|---|

| 623.2 | 4.04 x 10-6 | 9.77 x 10-6 |

| 643.2 | 1.63 x 10-5 | 2.83 x 10-5 |

| 653.2 | 3.16 x 10-5 | 4.70 x 10-5 |

| 673.2 | 1.13 x 10-4 | 1.24 x 10-4 |

| 683.2 | 2.07 x 10-4 | 1.97 x 10-4 |

DFT calculations have been instrumental in characterizing the transition state of the thermal dehydrochlorination of this compound. researchgate.netrsc.org Studies using the M05-2X functional with the 6-311+G(d,p) basis set have revealed a four-membered cyclic-like transition structure. researchgate.net Analysis of the interatomic distances and angles within this transition state shows a significant elongation of the C-Cl bond and a shortening of the H-Cl distance, indicating the progress of bond breaking and bond formation. researchgate.net The energy barrier for this process has been calculated, providing theoretical activation energies that are in reasonable agreement with experimental values. researchgate.net

The Electron Localization Function (ELF) is a theoretical tool used to analyze the electronic structure and bonding in molecules. labinsights.nl ELF analysis of the this compound dehydrochlorination reaction provides a detailed picture of the changes in electron density during the reaction. researchgate.netrsc.org This analysis reveals the nature of bonding along the reaction pathway, showing the electronic rearrangement that drives the reaction. researchgate.net It helps to visualize the breaking of the C-Cl and C-H bonds and the formation of the C=C double bond and the H-Cl bond. labinsights.nl The ELF analysis supports the proposed two-stage, one-step mechanism by showing the evolution of bonding patterns from reactants, through the transition state, to the products. researchgate.netrsc.org

Reaction Coordinate Analysis and Activation Parameters

The thermal decomposition of this compound into 1-hexene and hydrogen chloride provides a key example for reaction coordinate analysis. This unimolecular elimination reaction has been studied using computational methods, such as Density Functional Theory (DFT), to map the energy profile along the intrinsic reaction coordinate (IRC). researchgate.net The analysis reveals that the reaction does not proceed through a simple four-membered cyclic transition state but rather as a two-stage, one-step mechanism. researchgate.netresearchgate.net

The process begins with conformational activation, where the dihedral angle between the chlorine, the two adjacent carbons (Cα and Cβ), and the hydrogen to be eliminated changes to approach a planar arrangement. researchgate.net As the system moves along the reaction coordinate towards the transition state (TS), the primary event is the significant elongation and eventual cleavage of the Cα-Cl bond. researchgate.net This occurs before the hydrogen transfer process begins in earnest. The transition state itself features a quasi-planar, four-membered catalytic center where the Cα-Cl bond is almost completely broken, and the Cβ-H bond is beginning to break while the new H-Cl and Cα=Cβ π-bonds are forming. researchgate.netresearchgate.net The geometry at the α and β carbons evolves from sp³ toward sp² hybridization as they become nearly trigonal planar in the transition state structure. researchgate.net

The activation parameters for this reaction have been calculated and compared with experimental data. These parameters provide quantitative insight into the energy requirements and the nature of the transition state.

Table 1: Calculated Activation Parameters for the Thermal Decomposition of this compound

| Parameter | Value | Unit | Description |

|---|---|---|---|

| ΔH‡ (Enthalpy of Activation) | 224.7 | kJ/mol | The heat energy required to reach the transition state. |

| ΔS‡ (Entropy of Activation) | -11.7 | J/(mol·K) | The change in the degree of disorder between the reactants and the transition state. A small negative value is consistent with a slightly more ordered, constrained cyclic-like transition state. |

This data is derived from computational studies on the gas-phase thermal decomposition of this compound. researchgate.netresearchgate.net

Competition Between Substitution and Elimination in this compound Reactions

Like other alkyl halides, this compound can undergo both nucleophilic substitution (Sₙ) and elimination (E) reactions when treated with a nucleophile/base. The predominance of one pathway over the other is dictated by several factors, including the structure of the alkyl halide, the nature of the nucleophile/base, the solvent, and the temperature. libretexts.orgchemguide.co.uk

As a primary alkyl halide, this compound is a good candidate for Sₙ2 reactions because its electrophilic carbon is relatively unhindered and accessible to nucleophiles. libretexts.orglibretexts.org However, elimination reactions, specifically the E2 mechanism, are always in competition.

Factors Influencing the Reaction Pathway for this compound:

Nature of the Base/Nucleophile: Strong, unhindered bases that are also good nucleophiles (e.g., hydroxide (B78521), OH⁻) will result in a mixture of Sₙ2 and E2 products. To favor elimination, a strong, sterically hindered base (e.g., potassium tert-butoxide, KOtBu) is used. jove.com The bulky base finds it difficult to access the electrophilic carbon for substitution, so it preferentially acts as a base, abstracting a beta-hydrogen and inducing elimination. chemguide.co.uk

Temperature: Higher temperatures favor elimination over substitution. chemguide.co.uk Elimination reactions have higher activation energies than substitution reactions and result in an increase in the number of molecules, leading to a positive entropy change.

Solvent: The use of a less polar solvent, such as pure ethanol, tends to favor elimination, whereas more polar solvents that can solvate ions well, like water, encourage substitution. chemguide.co.uk

Concentration: High concentrations of a strong base favor the bimolecular E2 reaction pathway. chemguide.co.uk

Table 2: Conditions Favoring Substitution vs. Elimination for this compound

| Reaction Favored | Base/Nucleophile | Solvent | Temperature |

|---|---|---|---|

| Sₙ2 Substitution | Strong, unhindered nucleophile (e.g., NaOH, CH₃O⁻) | Polar aprotic (e.g., DMSO, Acetone) or Polar protic (e.g., Water/Ethanol mix) | Low |

| E2 Elimination | Strong, sterically hindered base (e.g., KOtBu) | Less Polar (e.g., pure Ethanol, t-Butanol) | High |

Stereochemical Requirements for E2 Eliminations in Related Systems

The E2 (bimolecular elimination) reaction is highly stereospecific, a characteristic best understood by examining its transition state requirements. For the reaction to proceed, there is a strict geometric requirement for the orbitals involved. The C-H bond being broken and the C-X (carbon-halogen) bond being broken must be in the same plane, or coplanar. pressbooks.pub

This coplanarity allows for the continuous overlap of the developing p-orbitals to form the new π-bond of the resulting alkene. jove.com There are two possible coplanar arrangements:

Syn-periplanar: The hydrogen and the leaving group are on the same side of the C-C bond (eclipsed conformation). This is a high-energy conformation and is generally disfavored. jove.comchemistrysteps.com

Anti-periplanar: The hydrogen and the leaving group are on opposite sides of the C-C bond (staggered conformation). This is the lower-energy, preferred geometry for most E2 reactions because the transition state avoids the steric strain of an eclipsed arrangement. chemistrysteps.com

This requirement for an anti-periplanar arrangement dictates which stereoisomeric alkene is formed. In cyclic systems, this constraint is particularly revealing. For an E2 reaction to occur on a cyclohexane (B81311) ring, for instance, both the leaving group and a beta-hydrogen must be in axial positions to achieve the anti-periplanar (diaxial) alignment. libretexts.org If the leaving group is locked in an equatorial position, the rate of E2 elimination is dramatically reduced. libretexts.org While this compound is an acyclic molecule with free bond rotation, it will preferentially adopt a conformation that places a beta-hydrogen anti-periplanar to the chlorine atom before elimination occurs.

Radical Reactions and Their Synthetic Implications

Free-Radical Chlorination Selectivity and Yield Optimization

The synthesis of this compound via the free-radical chlorination of hexane (B92381) is a classic example of a radical chain reaction, but it highlights significant challenges in selectivity and yield. pearson.com The reaction is initiated by the homolytic cleavage of chlorine (Cl₂) into two chlorine radicals (Cl·) using UV light or heat. pearson.com These highly reactive radicals then propagate the chain by abstracting a hydrogen atom from a hexane molecule.

Hexane has three distinct types of hydrogen atoms:

Primary (1°) hydrogens on C1 and C6

Secondary (2°) hydrogens on C2 and C5

Secondary (2°) hydrogens on C3 and C4

The chlorine radical is highly reactive and not very selective, meaning it will abstract any of these hydrogens, leading to a mixture of isomeric products (this compound, 2-chlorohexane (B1581597), and 3-chlorohexane). pearson.comchegg.com The stability of the resulting alkyl radical (secondary > primary) influences the product distribution. Because secondary alkyl radicals are more stable than primary ones, abstraction of secondary hydrogens is favored. masterorganicchemistry.com Consequently, the free-radical chlorination of hexane gives very poor yields of the desired this compound. pearson.comstudysoup.com

Table 3: Relative Selectivity in Free-Radical Chlorination of Alkanes

| C-H Bond Type | Relative Rate of Abstraction (at 25°C) | Resulting Radical Stability |

|---|---|---|

| Primary (1°) | 1 | Low |

| Secondary (2°) | 3.9 | Medium |

This data illustrates why 2-chlorohexane and 3-chlorohexane (B1360981) are the major products in the chlorination of hexane. masterorganicchemistry.com

To optimize the yield of monochlorinated products and prevent the formation of di- and polychlorinated hexanes, a large excess of hexane is typically used relative to chlorine. pearson.com This ensures that a chlorine radical is more likely to encounter a hexane molecule than a chlorohexane molecule, thus minimizing multiple substitutions. However, this does not solve the problem of poor regioselectivity for the 1-position. pearson.com Due to these selectivity issues, direct radical chlorination is often not a practical synthetic route for preparing pure this compound in a laboratory setting. pearson.com

Computational Chemistry and Theoretical Modeling of 1 Chlorohexane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 1-chlorohexane (B165106). researchgate.netrsc.orgresearchgate.netaspbs.comunipd.itmdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn dictate its reactivity. unipd.itmdpi.com

DFT has been extensively used to study various chemical reactions, including the thermal decomposition (dehydrochlorination) of this compound to form 1-hexene (B165129) and hydrogen chloride. researchgate.netrsc.orgresearchgate.net By calculating the energies of reactants, products, and potential transition states, DFT can elucidate the most likely reaction pathway. researchgate.netrsc.orgresearchgate.netnumberanalytics.com

For the gas-phase thermal decomposition of this compound, studies using the M05-2X functional with the 6-311+G(d,p) basis set have been performed. rsc.orgresearchgate.net These calculations help to understand the bonding changes that occur during the reaction. rsc.orgresearchgate.net The process is described not as a simple four-membered cyclic transition state, but as a two-stage, one-step mechanism. rsc.orgresearchgate.net The initial stage involves the cleavage of the C-Cl bond, which is the rate-determining step. researchgate.netrsc.orgresearchgate.net

Different DFT functionals, such as B3LYP, MPW1PW91, and PBEPBE, have been employed to study similar elimination reactions, highlighting the importance of choosing the appropriate level of theory to match experimental results. researchgate.net For instance, in the dehydrochlorination of chloroalkenes, the MPW1PW91/6-31G(d,p) method provided better agreement with experimental values than other methods like G3 and G3MP2. researchgate.net

Table 1: Key Computational Methods and Findings for this compound Reactions

| Reaction Type | Computational Method | Key Findings | Citations |

|---|---|---|---|

| Thermal Dehydrochlorination | DFT: M05-2X/6-311+G(d,p) | Two-stage, one-step mechanism; C-Cl bond cleavage is rate-determining. | researchgate.netrsc.orgresearchgate.net |

| Thermal Decomposition | DFT: B3LYP, BMK, M05-2X, M06-2X | The reaction proceeds through the elimination of HCl to form 1-hexene. | researchgate.netresearchgate.net |

| Nucleophilic Substitution | DFT | Can elucidate charge transfer and polarization mechanisms. | acs.org |

A critical aspect of studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.netel-tim.edu.rsresearchgate.net DFT calculations can determine the geometry and energy of the TS for reactions involving this compound. researchgate.netresearchgate.net

In the thermal decomposition of this compound, the transition state is found to have a quasi-planar four-centered cyclic configuration involving the chlorine, a hydrogen, and two carbon atoms. researchgate.netresearchgate.net Analysis of the electron localization function (ELF) at the transition state reveals important details about the bonding. rsc.orgresearchgate.net For the dehydrochlorination of this compound, there is no evidence of a C-Cl bond at the TS configuration, and the process is slightly asynchronous. rsc.orgresearchgate.net

The energy landscape provides a comprehensive map of the potential energy of a system as a function of its atomic coordinates. researchgate.netel-tim.edu.rsnih.gov By mapping this landscape, chemists can identify stable intermediates and the energy barriers between them, providing a complete picture of the reaction dynamics. researchgate.netel-tim.edu.rsresearchgate.net For the thermal decomposition of this compound, the reaction pathway was studied using the Intrinsic Reaction Coordinate (IRC) approach, which follows the path of steepest descent from the transition state to the reactants and products. researchgate.net This analysis revealed seven distinct regions along the reaction path where key chemical events, such as bond breaking and formation, occur. researchgate.net

Table 2: Calculated Transition State Properties for this compound Dehydrochlorination

| Property | Value | Computational Level | Citations |

|---|---|---|---|

| Dihedral Angle (Cl–Ca–Cb–Hb) | -3.143° | M05-2X/6-311+G(d,p) | researchgate.netresearchgate.net |

| Dihedral Angle (Ca–Cb–Cg–Cd) | -20.421° | M05-2X/6-311+G(d,p) | researchgate.netresearchgate.net |

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for examining the behavior of molecules in the condensed phase, such as in solution. nih.govnih.govrsc.orgnih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes like solvation and aggregation. nih.govnih.govrsc.orgnih.gov

The solvent can have a profound impact on reaction rates and mechanisms. d-nb.inforsc.orgarkat-usa.org MD simulations, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can model these solvent effects. researchgate.net The Polarizable Continuum Model (PCM) is another approach where the solvent is treated as a continuous medium with a specific dielectric constant, which can be used to study solvation analysis of haloalkanes like 1,6-dichlorohexane. researchgate.net

Simulations can reveal how solvent molecules arrange themselves around a solute like this compound and how this "solvation shell" influences its reactivity. rsc.orgresearchgate.net For example, the free energy of solvation, which is the energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated. rsc.orgresearchgate.netuba.ar Studies have shown that for reactions like the SN2 reaction of CH3Cl with Cl-, the solvent environment significantly alters the energy barrier. acs.org Similarly, the choice of solvent, such as benzene (B151609) versus DMSO, can influence which radical cyclisation pathways are favored. rsc.org

Halogen bonds are non-covalent interactions between a halogen atom in one molecule and a negative site on another. umons.ac.beresearchgate.net While weaker than hydrogen bonds, they can play a significant role in molecular recognition and self-assembly. umons.ac.be MD simulations can be used to study the nature and strength of these interactions in solution.

For instance, simulations can probe the interactions between the chlorine atom of this compound and other molecules in the solution, including other this compound molecules. These interactions are often anisotropic, meaning they are direction-dependent. nih.gov Studies on similar haloalkanes have used MD simulations to understand how these interactions drive the formation of organized structures, like monolayers on surfaces. nih.gov

MD simulations are a powerful tool for predicting how molecules like this compound might aggregate or self-assemble in solution to form larger structures like micelles or bilayers. nih.govbham.ac.ukchemrxiv.orgdoi.org By simulating a system with many this compound molecules, researchers can observe the spontaneous formation of aggregates and analyze their structure and stability. nih.govdoi.org

Studies on the self-assembly of haloalkanes on surfaces have used MD simulations to reproduce the observed monolayer structures quantitatively. nih.gov These simulations revealed the crucial role of small but anisotropic electrostatic forces associated with the halogen substituent in driving the self-assembly process. nih.gov For other types of molecules, MD simulations have successfully predicted aggregation propensity and have been used to identify chemical modifications that could enhance or reduce this tendency. nih.gov

Conformational Analysis using Computational Methods (e.g., 1-Chlorocyclohexane as analogous system)

The conformational landscape of this compound, a flexible acyclic molecule, is complex due to the numerous possible rotations around its carbon-carbon single bonds. Computational chemistry provides powerful tools to explore this landscape, identifying stable conformers and the energy barriers between them. These studies are crucial for understanding the molecule's physical properties and reactivity. Theoretical methods, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to model its structure and energetics. researchgate.netrsc.orgresearchgate.net

Detailed research into the gas-phase thermal decomposition of this compound has provided insights into its conformational preferences. researchgate.netresearchgate.net For instance, DFT calculations at the M05-2X/6-311+G(d,p) level of theory were used to investigate the reaction mechanism leading to 1-hexene and hydrogen chloride. researchgate.netresearchgate.net These studies identified the geometry of the reactant and transition states, which are inherently linked to specific conformations of the alkyl chain. In the reactant structure of this compound, a key dihedral angle (Cl–Cα–Cβ–Hβ) was found to be -46.3°. researchgate.net The most stable conformation of the carbon chain in the transition state for the thermal syn-elimination exhibits a Cα–Cβ–Cγ–Cδ dihedral angle of -20.421°. researchgate.netresearchgate.net

To gain a more fundamental understanding of the conformational preferences of a chlorine atom on a saturated carbon chain, the simpler, cyclic analogue 1-chlorocyclohexane is often studied. Its rigid chair framework limits the conformational possibilities to two principal forms: one with the chlorine atom in an axial position and one with it in an equatorial position. The energy difference between these two conformers, known as the A-value, is a cornerstone of conformational analysis.

Computational studies on chlorocyclohexane (B146310) have been performed using various levels of theory. rsc.orgresearchgate.net Second-order Møller-Plesset perturbation theory (MP2) with a double-ζ quality basis set plus polarization functions (DZP) has been used to optimize the geometries of the axial and equatorial conformers. rsc.org Subsequent single-point energy calculations with a larger cc-pVTZ basis set provide refined energy differences. rsc.org These theoretical approaches consistently find that the equatorial conformer of 1-chlorocyclohexane is more stable than the axial conformer. rsc.orgresearchgate.net The preference for the equatorial position is a general trend for most substituents on a cyclohexane (B81311) ring, as it minimizes steric strain. rsc.org

The calculated energy difference between the equatorial and axial conformers of chlorocyclohexane is generally small. rsc.org This small energy gap suggests that both conformers are significantly populated at room temperature. The table below presents a summary of computational findings for the conformational energy of 1-chlorocyclohexane.

| Conformer | Computational Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Axial | MP2/DZP | 0.3 | rsc.org |

| Equatorial | MP2/DZP | 0.0 | rsc.org |

| Axial | M06-2X/6-311G | ~0 | researchgate.net |

| Equatorial | M06-2X/6-311G | ~0 | researchgate.net |

Note: The energy of the more stable equatorial conformer is set to 0.0 kcal/mol as the reference point. Some methods predict the conformers to be nearly degenerate in energy. rsc.orgresearchgate.net

While this compound lacks the rigid ring structure of its cyclic analogue, similar principles govern its conformational preferences. The rotations around the C-C bonds lead to gauche and anti arrangements. In the context of the thermal decomposition of this compound, computational studies have identified specific dihedral angles that characterize the stable and transition state structures.

| Structure | Dihedral Angle | Value (Degrees) | Computational Method | Reference |

|---|---|---|---|---|

| Reactant Conformation | Cl – Cα – Cβ – Hβ | -46.3 | M05-2X/6-311+G(d,p) | researchgate.net |

| Transition State (syn-elimination) | Cl – Cα – Cβ – Hβ | -3.143 | M05-2X/6-311+G(d,p) | researchgate.netresearchgate.net |

| Transition State (syn-elimination) | Cα – Cβ – Cγ – Cδ | -20.421 | M05-2X/6-311+G(d,p) | researchgate.netresearchgate.net |

These theoretical findings highlight how computational methods can elucidate the specific three-dimensional arrangements that molecules like this compound adopt. By analyzing both the flexible acyclic system and its more constrained cyclic analogue, 1-chlorocyclohexane, a comprehensive picture of the factors controlling conformational stability, such as steric hindrance and electrostatic interactions, can be developed.

Environmental Fates and Biotransformation of 1 Chlorohexane

Environmental Occurrence and Transport Mechanisms

1-Chlorohexane (B165106) is an alkyl halide that can be introduced into the environment, posing a concern for soil and water contamination. nbinno.comsolubilityofthings.com Its environmental distribution is largely dictated by its physicochemical properties. With a boiling point of 133-134°C and a flash point of 26°C, it is a flammable liquid under standard conditions. nbinno.comfishersci.comchemicalbook.com Its low water solubility means it does not readily dissolve in water, which influences its transport in aqueous systems. nbinno.comsolubilityofthings.comchemicalbook.comguidechem.com

The transport of this compound between environmental compartments such as air, water, and soil is governed by several key parameters. One such parameter is the Henry's Law constant (H), which for this compound is approximately 4.1 x 10⁻² M/atm. noaa.gov This value suggests a tendency for the compound to volatilize from water into the atmosphere. The octanol-water partition coefficient (Log K_ow) for this compound is 3.6, indicating its lipophilic nature and a preference for partitioning into organic matter rather than remaining in water. nih.gov

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₃Cl | nbinno.com |

| Molecular Weight | 120.62 g/mol | nbinno.com |

| Boiling Point | 133-134 °C | nbinno.comchemicalbook.com |

| Melting Point | -94 °C | nbinno.comfishersci.com |

| Density | 0.879 g/mL at 25°C | nbinno.comchemicalbook.com |

| Water Solubility | Insoluble | nbinno.comsolubilityofthings.comchemicalbook.comguidechem.com |

| Henry's Law Constant | 4.1 x 10⁻² M/atm | noaa.gov |

| Log K_ow | 3.6 | nih.gov |

Biodegradation Pathways and Microbial Dehalogenation

The biodegradation of this compound is a critical process in its environmental detoxification. Certain microorganisms have demonstrated the ability to utilize this compound as a carbon source, breaking it down into less harmful substances. nbinno.commicrobiologyresearch.org This microbial dehalogenation is a key component of the natural attenuation and potential bioremediation of sites contaminated with this compound.

The primary mechanism for the microbial breakdown of this compound involves enzymes known as haloalkane dehalogenases. ebi.ac.uknih.gov These enzymes catalyze the cleavage of the carbon-halogen bond, which is the initial and crucial step in the degradation of many halogenated hydrocarbons. caver.czmuni.cz One of the well-studied haloalkane dehalogenases with activity towards this compound is LinB, originating from the bacterium Sphingomonas paucimobilis UT26. ebi.ac.uknih.govresearchgate.net

Haloalkane dehalogenases are known for their broad substrate specificity, with the ability to act on a wide range of halogenated compounds, including alkanes, alcohols, and ethers. ebi.ac.ukmuni.czmuni.cz For instance, the this compound halidohydrolase from Arthrobacter sp. strain HA1 can hydrolyze at least 50 different halogenated compounds. nih.gov The substrate specificity is largely determined by the architecture of the enzyme's active site and the access tunnels leading to it. muni.czoup.com

The potential of these enzymes in bioremediation has driven research into enzyme engineering to improve their catalytic efficiency and broaden their substrate range towards significant environmental pollutants. muni.czmuni.cz For example, mutations in the residues lining the access tunnels of LinB have been shown to alter its activity towards substrates like this compound. researchgate.netxray.cz Site-directed mutagenesis of residues within the active site has also been employed to enhance the catalytic activity of haloalkane dehalogenases for specific target compounds. acs.org These engineering efforts aim to develop robust biocatalysts for the effective degradation of recalcitrant halogenated pollutants. muni.cz

The catalytic mechanism of haloalkane dehalogenases, including LinB, proceeds through the formation of a covalent alkyl-enzyme intermediate. nih.govcaver.czmuni.cz This process is facilitated by a catalytic triad (B1167595) of amino acid residues in the active site, typically an aspartate, a histidine, and another aspartate or glutamate. caver.cz

The reaction is initiated by a nucleophilic attack from the carboxylate group of an aspartate residue on the carbon atom of this compound that is bonded to the chlorine atom. This results in the cleavage of the carbon-chlorine bond, releasing a chloride ion and forming an ester bond between the hexyl group and the enzyme (the alkyl-enzyme intermediate). caver.czmuni.cz

Kinetic Parameters for this compound Degradation by LinB

| Parameter | Value | Reference |

|---|---|---|

| k_cat/K_m (s⁻¹·µM⁻¹) | 0.16 | nih.gov |

| Rate-limiting step | Hydrolysis of alkyl-enzyme intermediate | nih.govmuni.czresearchgate.net |

Microorganisms capable of degrading halogenated hydrocarbons play a vital role in the environmental remediation of contaminated sites. Bacteria such as Arthrobacter sp. and Sphingomonas paucimobilis have been identified as key players in the breakdown of this compound. nbinno.commicrobiologyresearch.orgnih.govmicrobiologyresearch.orgscience.gov These organisms can utilize this compound as a source of carbon and energy for their growth. microbiologyresearch.orgmicrobiologyresearch.org

The inducible nature of the dehalogenating enzymes in some of these bacteria, such as in Arthrobacter sp. strain HA1, means that the presence of the pollutant can trigger the production of the enzymes required for its degradation. microbiologyresearch.orgnih.gov The ability of these microorganisms to be active under various conditions and their broad substrate range make them valuable for bioremediation applications. The study and application of such microorganisms offer a promising and environmentally friendly approach to cleaning up pollution from industrial chemicals like this compound. ebi.ac.uk

Aerobic vs. Anaerobic Degradation Processes

The microbial degradation of this compound is a critical component of its environmental fate, with different pathways observed under aerobic and anaerobic conditions. The primary mechanism of initial attack in microbial systems is typically hydrolytic dehalogenation, where the chlorine atom is replaced by a hydroxyl group, forming 1-hexanol (B41254). guidechem.comepa.gov However, the requirement for oxygen can vary significantly among different microbial species.

Studies involving crude extracts from Mycobacterium avium MU1 and Mycobacterium smegmatis CCM 4622 have demonstrated that these organisms can convert this compound to 1-hexanol. guidechem.comepa.gov This dehalogenation activity was observed under both aerobic and anaerobic conditions, with no significant difference in the reaction rates. epa.gov This indicates that the dehalogenating enzyme, a hydrolytic dehalogenase, does not require molecular oxygen to function. epa.gov The product, 1-hexanol, can then be further metabolized by the microorganisms.

In contrast, research on other bacteria has shown a strict requirement for oxygen. For instance, Pseudomonas sp. strain 273, which is capable of degrading α,ω-dichloroalkanes, was found to release chloride ions only in the presence of oxygen. pops.int Under anaerobic conditions, no dehalogenation was observed in this strain. pops.int Similarly, microorganisms that utilize 1,9-dichlorononane (B1294622) have been shown to release halogens only under aerobic conditions, whereas bacteria utilizing the shorter-chain 1-chlorobutane (B31608) could do so anaerobically. epa.gov

The efficiency of degradation is also influenced by the chain length of the haloalkane. An Arthrobacter species that utilizes this compound was able to grow on 1-chloroalkanes ranging from C2 to C8. rug.nl The haloalkane dehalogenase DhaA from Rhodococcus species shows very low but detectable activity with this compound. industrialchemicals.gov.au

The following table summarizes the specific activity of dehalogenases from different microbial strains on this compound.

| Microorganism | Enzyme | Specific Activity (Substrate: this compound) | Oxygen Requirement | Reference |

|---|---|---|---|---|

| Mycobacterium avium MU1 | Hydrolytic Dehalogenase | 1.02 mU/mg of protein | Independent (occurs aerobically and anaerobically) | guidechem.comepa.gov |

| Mycobacterium smegmatis CCM 4622 | Hydrolytic Dehalogenase | 0.13 mU/mg of protein | Independent (occurs aerobically and anaerobically) | guidechem.com |

| Pseudomonas sp. strain 273 | Dehalogenase | Activity present, but not quantified for this compound specifically. | Strictly Aerobic | pops.int |

| Arthrobacter sp. strain HA1 | This compound Halidohydrolase | Activity present, organism grows on this compound. | Aerobic growth | rug.nl |

Abiotic Degradation Processes in Environmental Systems

Abiotic degradation, which involves non-biological processes, plays a significant role in the transformation of this compound in the environment. copernicus.org These processes primarily include hydrolysis and photolysis, which can lead to the breakdown of the compound in aquatic and atmospheric systems. nbinno.comrsc.org

Advanced Analytical Techniques for 1 Chlorohexane Research

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a volatile and semi-polar compound like 1-chlorohexane (B165106), several chromatographic techniques are particularly well-suited for its analysis.

Gas Chromatography (GC) in Environmental and Mechanistic Studies

Gas chromatography (GC) is a powerful technique for the analysis of volatile organic compounds (VOCs) and is extensively used in environmental science to monitor pollutants in the air, water, and soil. this compound, as a chlorinated hydrocarbon, falls into the category of compounds frequently analyzed by GC for environmental assessment. Techniques such as headspace sampling or purge and trap are often employed for the extraction of VOCs like this compound from environmental matrices before GC analysis.

In environmental monitoring, GC is often coupled with mass spectrometry (GC-MS), a combination that provides both separation and definitive identification of contaminants. The gas chromatograph separates this compound from other compounds in a sample, and the mass spectrometer provides a unique mass spectrum, or "fingerprint," of the molecule, allowing for its unambiguous identification and quantification, even at trace levels. The U.S. Environmental Protection Agency (EPA) has established methods, such as Method 8260B, which include this compound in the list of volatile organic compounds that can be analyzed by GC-MS in various matrices.

Beyond environmental applications, GC is an invaluable tool for studying the kinetics and mechanisms of chemical reactions involving this compound. For instance, in studies of nucleophilic substitution (SN1 and SN2) or elimination reactions, GC can be used to monitor the disappearance of the this compound reactant and the appearance of products over time. This allows for the determination of reaction rates and the investigation of how factors like temperature, solvent, and the nature of the nucleophile affect the reaction pathway. For example, the thermal decomposition of this compound to produce 1-hexene (B165129) and hydrogen chloride has been examined using GC to analyze the reaction products.

Table 1: Gas Chromatography in this compound Analysis

| Application Area | Specific Use | Coupled Detector | Key Findings/Capabilities |

| Environmental Studies | Analysis of VOCs in water, soil, and air | Mass Spectrometry (MS), Electron Capture Detector (ECD) | Detection and quantification of this compound at ppb levels; identification in complex environmental samples. |

| Mechanistic Studies | Monitoring reaction progress (e.g., substitution, elimination) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Determination of reaction kinetics, product distribution, and elucidation of reaction mechanisms. |

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-performance liquid chromatography (HPLC) is a versatile separation technique that is particularly useful for analyzing compounds that are not sufficiently volatile for GC, or for monitoring reactions in the liquid phase without the need for vaporization. While this compound itself is volatile, HPLC is highly effective for the analysis of reaction mixtures where reactants, products, and intermediates may have a wide range of polarities and volatilities.

The development of an HPLC method for analyzing a reaction involving this compound would typically involve several key steps:

Column Selection: A reversed-phase column, such as a C18, is often the first choice for separating organic molecules. The nonpolar stationary phase allows for the separation of compounds based on their hydrophobicity.

Mobile Phase Selection: A mixture of a polar solvent (like water or a buffer) and a less polar organic solvent (such as acetonitrile (B52724) or methanol) is used as the mobile phase. The ratio of these solvents can be adjusted to optimize the separation.

Detector Selection: A UV detector is commonly used if the analytes have a chromophore. For compounds like this compound that lack a strong chromophore, a refractive index (RI) detector or a mass spectrometer (LC-MS) could be employed.

Method Optimization: This involves fine-tuning parameters such as the mobile phase composition (isocratic or gradient elution), flow rate, and column temperature to achieve the desired resolution between the peaks of interest in the chromatogram.

HPLC is particularly advantageous for monitoring reactions where derivatization is used, or when the products are significantly more polar than the starting this compound, such as in the formation of alcohols or ethers.

Ion Chromatography for Halide Detection

In many reactions of this compound, such as nucleophilic substitution and elimination, the chloride ion is a leaving group. The quantification of the released chloride ion can provide crucial information about the reaction's progress and stoichiometry. Ion chromatography (IC) is the premier analytical technique for the determination of inorganic anions like chloride.

The principle of ion chromatography involves the separation of ions on an ion-exchange resin column. A sample of the reaction mixture, appropriately diluted, is injected into the IC system. The anions in the sample are separated based on their affinity for the stationary phase. A conductivity detector is typically used to quantify the separated ions. This technique is highly sensitive and selective for anions, making it ideal for accurately measuring the concentration of chloride ions in a reaction mixture, even in the presence of other ionic and non-ionic species. The ability to directly measure the formation of the leaving group provides a complementary approach to monitoring the reaction by tracking the disappearance of the substrate or the appearance of the organic product via GC or HPLC.

Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopic techniques provide detailed information about the structure and bonding of molecules. For this compound, various spectroscopic methods are employed to confirm its identity, elucidate its structure, and gain insights into reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for its unambiguous identification.

Furthermore, NMR spectroscopy becomes an even more potent tool for mechanistic studies when combined with isotopic labeling. In this approach, one or more atoms in the this compound molecule are replaced with a heavier isotope, such as deuterium (B1214612) (2H) or carbon-13 (13C). By tracing the position of these labels in the products of a reaction, chemists can deduce the intricate details of the reaction mechanism. For example, if a reaction involving isotopically labeled this compound leads to multiple products, the distribution of the isotope label among these products can reveal which bonds are broken and formed, and can help to distinguish between competing reaction pathways, such as SN1 and SN2. While specific isotopic labeling studies on this compound are not extensively reported, the principles of this technique are widely applied in the study of reaction mechanisms of alkyl halides.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the stretching and bending of chemical bonds within the molecule. These vibrational spectra serve as a unique fingerprint for a compound.

For this compound, the IR and Raman spectra exhibit characteristic vibrations associated with the C-H bonds of the hexane (B92381) chain and the C-Cl bond. A study on n-chlorohexane has reported its FT-IR and laser Raman spectra, providing a basis for vibrational analysis. The analysis of these spectra can provide valuable information about the conformational isomers of this compound. Due to the free rotation around the C-C single bonds, the hexyl chain can adopt various conformations. The vibrational frequencies can be sensitive to these conformational changes, and by comparing experimental spectra with theoretical calculations, it is possible to identify the predominant conformers present in a sample.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Spectroscopic Technique | Significance |

| C-H Stretch | 2850 - 3000 | IR, Raman | Presence of alkyl C-H bonds |

| CH2 Bend | 1450 - 1470 | IR | Characteristic of the methylene (B1212753) groups in the hexane chain |

| C-Cl Stretch | 650 - 750 | IR, Raman | Confirms the presence of the chloroalkane functional group |

The detailed analysis of these vibrational modes, aided by computational chemistry, allows for a deeper understanding of the molecular structure and bonding in this compound.

Mass Spectrometry (MS) for Product Identification and Pathway Elucidation

Mass spectrometry (MS) stands as a pivotal analytical technique in the study of this compound, offering profound insights into product identification and the elucidation of reaction pathways. This powerful tool measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the deduction of elemental compositions of reaction products and intermediates. When coupled with separation techniques like gas chromatography (GC-MS), it provides a robust method for analyzing complex mixtures derived from the transformation of this compound.

In the context of this compound research, mass spectrometry is instrumental in identifying the array of products that can be formed through various reactions such as thermal decomposition, oxidation, or substitution. By analyzing the mass spectra of the products, researchers can identify fragment ions, which are pieces of the original molecule that have broken apart during the ionization process. The fragmentation pattern is often unique to a specific compound and serves as a molecular fingerprint, enabling its identification.

Product Identification through Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound itself provides a foundational understanding of its fragmentation behavior. The molecular ion peak ([C6H13Cl]•+) is observed, and its isotopic pattern, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), is characteristic. The analysis of the mass spectrum reveals key fragment ions that are indicative of the this compound structure.

Table 1: Characteristic Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion Formula | Interpretation |

| 120/122 | [C₆H₁₃Cl]⁺ | Molecular ion peak (showing isotopic pattern for Chlorine) |

| 91/93 | [C₄H₈Cl]⁺ | Loss of an ethyl radical ([C₂H₅]•) |

| 85 | [C₆H₁₃]⁺ | Loss of a chlorine radical ([Cl]•) |

| 56 | [C₄H₈]⁺ | McLafferty rearrangement product |

| 43 | [C₃H₇]⁺ | Propyl cation |

This table is interactive. You can sort and filter the data by clicking on the headers.

Elucidation of Reaction Pathways

While specific experimental studies detailing the complete reaction pathways of this compound degradation or transformation using mass spectrometry are not extensively available in publicly accessible literature, the principles of the technique allow for a hypothetical outline of how such an investigation would proceed. For instance, in a study of the thermal dehydrochlorination of this compound, which is proposed to yield 1-hexene and hydrogen chloride, GC-MS would be the ideal technique to confirm the identity of the volatile 1-hexene product.

The investigation would involve heating this compound and periodically sampling the reaction mixture for GC-MS analysis. The resulting chromatogram would show peaks corresponding to the unreacted this compound and any products formed. The mass spectrum of the product peak could then be compared to a library of known spectra to confirm its identity as 1-hexene. The disappearance of the this compound peak over time, coupled with the appearance and growth of the 1-hexene peak, would provide evidence for the proposed reaction pathway.

Similarly, for a substitution reaction, for example, the reaction of this compound with a nucleophile like hydroxide (B78521) (OH⁻) to form 1-hexanol (B41254), LC-MS (Liquid Chromatography-Mass Spectrometry) could be employed. The reaction mixture would be analyzed to identify the m/z of the expected product, 1-hexanol, as well as any potential side products. By monitoring the reaction over time, the formation of intermediates and the final product can be tracked, allowing for the elucidation of the reaction mechanism.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide even more detailed structural information. In an MS/MS experiment, a specific product ion is selected, fragmented further, and its fragment ions are analyzed. This process can help to distinguish between isomeric products and provide unambiguous structural assignments, which is crucial for a detailed understanding of the reaction pathway.

Applications of 1 Chlorohexane in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The primary role of 1-chlorohexane (B165106) in advanced organic synthesis is as an alkylating agent, enabling the incorporation of a six-carbon chain into more complex structures. nordmann.global This is fundamental in the construction of larger molecules with specific desired properties. The carbon-chlorine bond in this compound is polarized, rendering the carbon atom attached to the chlorine electrophilic and susceptible to attack by nucleophiles. This reactivity is harnessed in various synthetic strategies.